molecular formula C10H13N B1217402 1,2,3,4-Tetrahydro-2-naphthylamine CAS No. 2954-50-9

1,2,3,4-Tetrahydro-2-naphthylamine

Cat. No. B1217402
Key on ui cas rn: 2954-50-9
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one (2.84 g), prepared as described in U.S. Pat. No. 3,912,733, and 2-aminotetralin (1.49 g) in absolute ethanol (40 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride is obtained ((i): R=H, Ar=radical 1, wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2.Cl.[CH2:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[NH:33]CC(O)COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2>C(O)C>[NH2:33][CH:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:23]1 |f:1.2|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=C2OC=3C=CC=C(C3C(C2=CC1)=O)O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Smiles
O1C(COC=2C=C3OC=4C=CC=C(C4C(C3=CC2)=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one (2.84 g), prepared as described in U.S. Pat. No. 3,912,733, and 2-aminotetralin (1.49 g) in absolute ethanol (40 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride is obtained ((i): R=H, Ar=radical 1, wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2.Cl.[CH2:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[NH:33]CC(O)COC1C=C2C(=CC=1)C(=O)C1C(O)=CC=CC=1O2>C(O)C>[NH2:33][CH:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH2:23]1 |f:1.2|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-hydroxy-9-oxoxanth-6-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC=1C=C2OC=3C=CC=C(C3C(C2=CC1)=O)O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
6-(2,3-epoxypropoxy)-1-hydroxyxanthen-9-one
Quantity
2.84 g
Type
reactant
Smiles
O1C(COC=2C=C3OC=4C=CC=C(C4C(C3=CC2)=O)O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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